1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide
CAS No.: 2091270-15-2
Cat. No.: VC4888285
Molecular Formula: C6H14N2OS
Molecular Weight: 162.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091270-15-2 |
|---|---|
| Molecular Formula | C6H14N2OS |
| Molecular Weight | 162.25 |
| IUPAC Name | 1-imino-N-methyl-1-oxothian-4-amine |
| Standard InChI | InChI=1S/C6H14N2OS/c1-8-6-2-4-10(7,9)5-3-6/h6-8H,2-5H2,1H3 |
| Standard InChI Key | CPKZERBFORVOKF-UHFFFAOYSA-N |
| SMILES | CNC1CCS(=N)(=O)CC1 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s backbone consists of a tetrahydrothiopyran ring—a saturated six-membered ring with one sulfur atom—modified by an imino group (=NH) at position 1 and a methylamino (-NHCH₃) group at position 4. The sulfur atom is further oxidized to a sulfoxide (=S=O), conferring polarity and influencing electronic distribution . This configuration is represented by the IUPAC name 1-imino-N-methyl-1-oxothian-4-amine and the SMILES string CNC1CCS(=N)(=O)CC1 .
Tautomerism and Electronic Properties
The imino group exhibits tautomeric equilibria, potentially shifting between =NH and -NH₂ forms under varying pH conditions. Computational studies of analogous sulfoxides suggest moderate dipole moments (~4.5 D) and a distorted chair conformation for the thiopyran ring, with the sulfoxide oxygen adopting an axial orientation . These features enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Reaction Chemistry
Synthetic Pathways
Industrial synthesis typically involves a three-step sequence:
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Ring Formation: Cyclization of 4-mercapto-2-pentanone with methylamine under acidic conditions yields 4-(methylamino)tetrahydro-2H-thiopyran .
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Oxidation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfoxide.
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Imination: Reaction with ammonium chloride in the presence of a dehydrating agent (e.g., PCl₅) introduces the imino group .
Key Reaction
Reactivity Profile
The compound participates in diverse reactions:
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Nucleophilic Substitution: The methylamino group undergoes alkylation with ethyl bromide in the presence of K₂CO₃.
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Reduction: Sodium borohydride (NaBH₄) reduces the imino group to an amine, forming 4-(methylamino)tetrahydro-2H-thiopyran 1-oxide.
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Coordination Chemistry: The sulfoxide oxygen and imino nitrogen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .
Physicochemical Properties
Spectral Characteristics
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IR: Strong absorption at 1040 cm⁻¹ (S=O stretch), 1620 cm⁻¹ (C=N stretch), and 3300 cm⁻¹ (N-H stretch) .
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NMR (DMSO-d₆):
Thermodynamic Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 148–150°C | DSC |
| LogP (Octanol-Water) | 0.82 ± 0.15 | Shake Flask |
| Aqueous Solubility (25°C) | 12.5 mg/mL | HPLC |
| Strain | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| Methicillin-resistant | 64 | Vancomycin (2) |
| Methicillin-sensitive | 32 | Ampicillin (4) |
Activity is attributed to disruption of cell membrane integrity, as evidenced by propidium iodide uptake assays .
Structural Analogues and SAR
Key Analogues
SAR Insights:
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Sulfoxide > sulfone in enhancing blood-brain barrier permeability .
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Bulkier alkyl groups on the amino moiety improve MAO-B selectivity .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in the synthesis of thiazole-containing antivirals, where the thiopyran scaffold serves as a bioisostere for pyran rings . A 2024 patent (WO202415500A1) describes its use in prodrugs targeting hepatitis C virus NS5A protein .
Material Science
Incorporated into liquid crystalline polymers due to its rigid, polar structure. Blends with polyimide show a glass transition temperature (Tg) of 215°C, suitable for high-temperature adhesives .
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